Dichloroacetaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

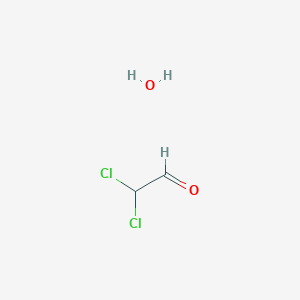

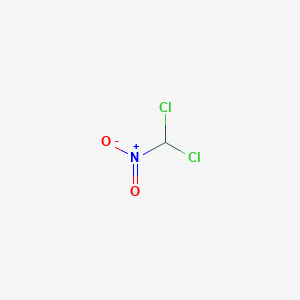

Dichloroacetaldehyde is a chlorinated aldehyde with the chemical formula HCCl2CHO . It is one of the three possible chlorinated acetaldehydes, along with monochloroacetaldehyde and trichloroacetaldehyde . It is a highly volatile liquid that is easily soluble in water to form hydrates .

Synthesis Analysis

Dichloroacetaldehyde can be obtained by chlorinating acetaldehyde or paraldehyde . Another method of synthesis involves the hypochlorination of 1,2-dichloroethylene using chlorine and water, which produces pure dichloroacetaldehyde .

Molecular Structure Analysis

The molecular formula of Dichloroacetaldehyde is C2H2Cl2O . The molecule contains a total of 6 bonds, including 4 non-H bonds, 1 multiple bond, 1 double bond, and 1 aldehyde .

Chemical Reactions Analysis

In the presence of Lewis acids such as antimony trichloride, iron (III) chloride, aluminum trichloride, tin (IV) chloride, or boron trifluoride, the trimer hexachloro paraldehyde (2,4,6-tris (dichloromethyl)-1,3,5-trioxane) can be obtained . Reduction with lithium aluminium hydride gives dichloroethanol .

Physical And Chemical Properties Analysis

Dichloroacetaldehyde has a molar mass of 112.94 g/mol . It has a density of 1.4 g/mL . The melting point is -50°C, and the boiling point is 90.5°C . It has a vapor pressure of 56.0 mmHg at 25°C .

科学的研究の応用

3. Flavor and Fragrance Industry

Field:

Flavor chemistry and perfumery.

Summary:

Dichloroacetaldehyde Hydrate contributes to the creation of fruity and green notes in fragrances and flavors.

Experimental Procedures:

Results:

These are just three of the six applications. If you’d like to explore more, feel free to ask! 😊

Safety And Hazards

Dichloroacetaldehyde is a toxic compound . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental exposure, immediate medical attention is required .

特性

IUPAC Name |

2,2-dichloroacetaldehyde;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2O.H2O/c3-2(4)1-5;/h1-2H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSKWJCDEBBGEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(Cl)Cl.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichloroacetaldehyde Hydrate | |

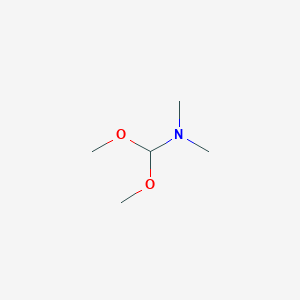

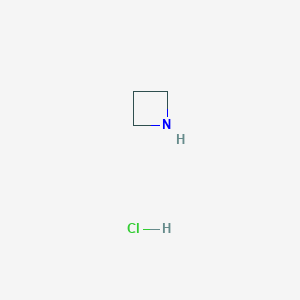

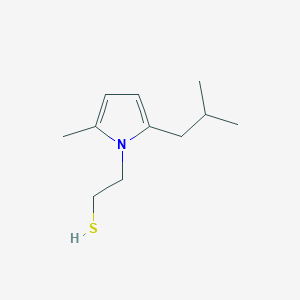

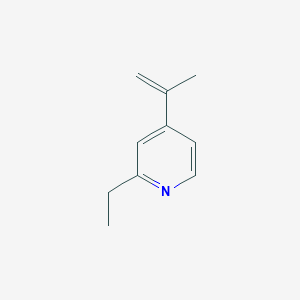

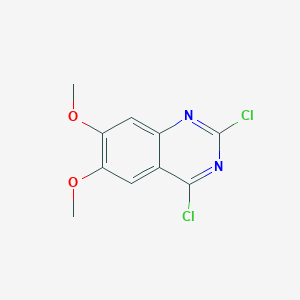

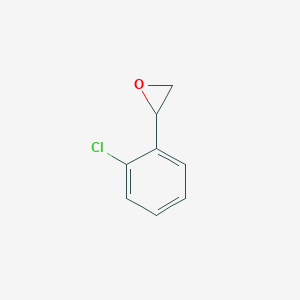

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

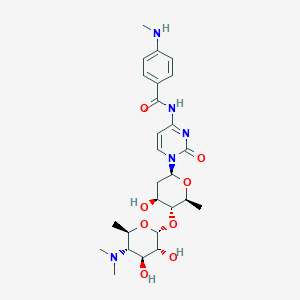

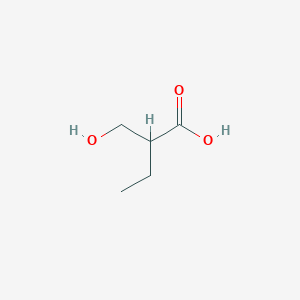

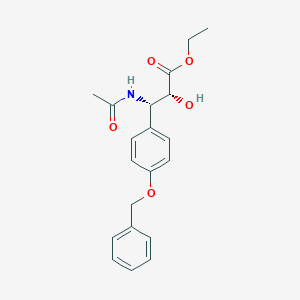

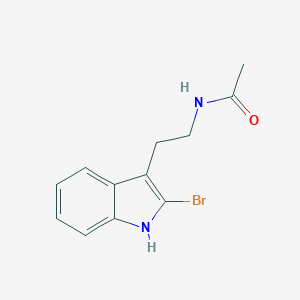

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)

![(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Et](/img/structure/B120531.png)

![5,12-Dihydroquinoxalino[2,3-b]phenazine](/img/structure/B120551.png)